Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate is a complex organic compound featuring a benzothiazole moiety linked to a thiazole ring through an acetamido bridge. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The presence of a thiazolidinone ring has been associated with greater anti-inflammatory and analgesic activity .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways related to their diverse biological activities .
Pharmacokinetics
The polar nature of the thiazole ring, which this compound contains, should improve the pharmacokinetic parameters of the compound, helping to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Thiazole derivatives have been found to induce a variety of effects, including s phase arrest, up-regulation of pro-apoptotic proteins, down-regulation of anti-apoptotic proteins, activation of caspase-3, and induction of mitochondrial dysfunction, leading to cell apoptosis .
Action Environment
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate typically involves multi-step organic reactions:
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Formation of Benzothiazole Intermediate: : The synthesis begins with the formation of the benzothiazole ring. This can be achieved by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
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Thiazole Ring Formation: : The thiazole ring is synthesized separately, often through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
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Linking the Rings: : The benzothiazole and thiazole rings are linked via an acetamido bridge. This step involves the reaction of the benzothiazole intermediate with an appropriate acylating agent to introduce the acetamido group, followed by coupling with the thiazole derivative.
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Esterification: : The final step involves esterification to introduce the ethyl ester group, typically using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and benzothiazole rings. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : Reduction reactions can target the nitro groups if present, using agents like sodium borohydride or catalytic hydrogenation.
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Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiazole rings. Halogenation, nitration, and sulfonation are typical electrophilic substitutions, while nucleophilic substitutions can involve amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogens (for halogenation), nitric acid (for nitration), sulfuric acid (for sulfonation).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines from nitro groups.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The benzothiazole and thiazole rings are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the benzothiazole moiety.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Known for its antimicrobial and anticancer properties.
Thiazole: Exhibits a wide range of biological activities, including antibacterial and antifungal effects.
Benzothiazole-2-amine: Used in the synthesis of various pharmaceuticals.
Uniqueness
Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate is unique due to its combined benzothiazole and thiazole structure, which provides a versatile platform for chemical modifications and biological interactions. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
ethyl 2-[2-[[2-[1,3-benzothiazol-2-yl(methyl)amino]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-3-24-15(23)8-11-10-25-16(18-11)20-14(22)9-21(2)17-19-12-6-4-5-7-13(12)26-17/h4-7,10H,3,8-9H2,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRORWUXBHXCTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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